p-Cumylphenyl glycidyl ether

Description

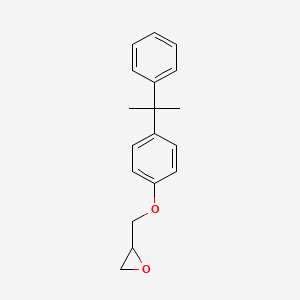

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-12-17-13-20-17/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTUIBIYJWEQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886451 | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61578-04-9 | |

| Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[[4-(1-Methyl-1-phenylethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61578-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-((4-(1-methyl-1-phenylethyl)phenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[4-(α,α-dimethylbenzyl)phenoxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding the Role of p-Cumylphenyl Glycidyl Ether

An In-depth Technical Guide to the Synthesis and Characterization of p-Cumylphenyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This compound (CPGE) is an aromatic monofunctional glycidyl ether. Structurally, it is characterized by a bulky p-cumylphenyl group attached to an oxirane (epoxy) ring via an ether linkage. With a molecular weight of approximately 268.36 g/mol , this compound serves a critical role in advanced materials science.[1] Its primary application is as a reactive diluent in epoxy resin formulations. The incorporation of CPGE can significantly reduce the viscosity of high-molecular-weight epoxy resins, improving their handling and processing characteristics without substantial degradation of the final cured properties.[2][3] The bulky, hydrophobic cumylphenyl group imparts specific characteristics to the cured polymer matrix, such as increased thermal stability and modified mechanical properties. This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this compound, grounded in established chemical principles.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the etherification of p-cumylphenol with epichlorohydrin in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, followed by a base-induced intramolecular cyclization to form the desired epoxide ring.

Reaction Mechanism and Rationale

The synthesis is a two-step process occurring in a single pot:

-

Nucleophilic Attack: The phenolic hydroxyl group of p-cumylphenol is deprotonated by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then attacks the primary carbon of epichlorohydrin, opening the epoxide ring and displacing the chloride ion in a concerted S

N2 reaction to form a chlorohydrin intermediate. -

Epoxide Ring Formation (Dehydrohalogenation): A second equivalent of the base abstracts the proton from the newly formed hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular S

N2 reaction, displacing the adjacent chloride ion to form the stable three-membered oxirane ring.

Using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt is a common and effective strategy to facilitate this reaction, especially when dealing with a two-phase system (aqueous NaOH and organic reactants). The PTC helps shuttle the phenoxide ion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.

Caption: Base-catalyzed synthesis mechanism of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents:

-

p-Cumylphenol

-

Epichlorohydrin (excess)

-

Sodium Hydroxide (NaOH), pellets or 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or other suitable solvent

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Diatomaceous earth (for filtration)

Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of CPGE.

Procedure:

-

Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, condenser, thermometer, and a dropping funnel.

-

Charging Reactants: To the flask, add p-cumylphenol, a molar excess of epichlorohydrin (e.g., 3-5 equivalents), toluene, and a catalytic amount of tetrabutylammonium bromide (e.g., 1-2 mol%).

-

Initiating Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-70 °C).

-

Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide via the dropping funnel over 1-2 hours. The reaction is exothermic; control the addition rate to maintain the temperature.

-

Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the p-cumylphenol is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add water to dissolve the precipitated sodium chloride and unreacted sodium hydroxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water until the pH is neutral, followed by a wash with brine to aid in phase separation.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (toluene) and excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

-

Part 2: Comprehensive Characterization

Post-synthesis, a rigorous characterization is essential to confirm the chemical structure, purity, and key performance metrics of the this compound.

Caption: A typical characterization workflow for synthesized CPGE.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for identifying functional groups. For CPGE, the spectrum should confirm the formation of the ether linkage and the oxirane ring, and the disappearance of the phenolic hydroxyl group.

-

Key Peaks to Observe:

-

~3050-3030 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching (from cumyl and glycidyl groups).

-

~1610, 1510 cm⁻¹: Aromatic C=C stretching.

-

~1245 cm⁻¹: Asymmetric C-O-C stretching (aryl ether).

-

~915 cm⁻¹ and ~840 cm⁻¹: Characteristic asymmetric and symmetric C-O-C stretching of the oxirane (epoxy) ring.[4][5] The presence of these peaks is a strong indicator of successful synthesis.

-

-

Key Peak to Disappear:

-

Broad peak at ~3500-3200 cm⁻¹: The O-H stretch from the p-cumylphenol starting material should be absent in the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, confirming the connectivity of atoms.

-

¹H NMR (in CDCl₃):

-

~7.2-6.8 ppm: Multiplets corresponding to the aromatic protons on both the cumyl and phenyl rings.

-

~4.2 ppm & ~4.0 ppm: Doublet of doublets for the two diastereotopic protons of the -O-CH₂ - group attached to the aromatic ring.

-

~3.3 ppm: Multiplet for the -CH - proton of the oxirane ring.

-

~2.9 ppm & ~2.7 ppm: Doublets of doublets for the two diastereotopic protons of the -CH₂ - group of the oxirane ring.[6]

-

~1.6 ppm: A sharp singlet integrating to 6 protons, corresponding to the two methyl groups of the cumyl moiety.

-

-

¹³C NMR (in CDCl₃):

-

~150-115 ppm: Signals corresponding to the various aromatic carbons.

-

~70 ppm: Signal for the -O-C H₂- carbon.

-

~50 ppm: Signal for the -C H- carbon of the oxirane ring.[7][8]

-

~45 ppm: Signal for the -C H₂- carbon of the oxirane ring.[9]

-

~42 ppm: Quaternary carbon of the cumyl group.

-

~31 ppm: Methyl carbons of the cumyl group.

-

Physicochemical Analysis: Epoxide Equivalent Weight (EEW)

The Epoxide Equivalent Weight (EEW) is a critical quality control parameter that defines the mass of resin (in grams) that contains one mole of epoxide groups.[10] It is a direct measure of the purity and functionality of the synthesized glycidyl ether. The standard method for its determination is titration, as described in ASTM D1652.[11][12]

Principle: The sample is dissolved in a suitable solvent, and the epoxide rings are opened by hydrobromic acid (HBr), which is generated in situ from the reaction of a quaternary ammonium bromide (like tetraethylammonium bromide) with a standardized solution of perchloric acid.[11][13] A potentiometric or colorimetric indicator is used to detect the endpoint.[14]

Titration Protocol (Summary):

-

Accurately weigh a sample of the synthesized CPGE into a flask.

-

Dissolve the sample in a suitable solvent (e.g., chloroform or methylene chloride).[13]

-

Add an excess of tetraethylammonium bromide (TEABr) solution in acetic acid.

-

Titrate the solution with a standardized 0.1 N solution of perchloric acid in glacial acetic acid.

-

The endpoint is detected as the point of inflection on a titration curve (potentiometric) or a sharp color change (e.g., crystal violet indicator).[14]

-

A blank titration without the sample must also be performed.

Calculation: EEW (g/eq) = (Weight of sample [g] × 1000) / ((V_sample - V_blank) [mL] × Normality of HClO₄ [N])

For pure this compound (C₁₇H₂₀O₂), the theoretical EEW is 268.36 g/eq. The experimentally determined value provides a measure of the product's purity.

| Parameter | Technique | Expected Result / Observation |

| Functional Groups | FTIR | Absence of broad O-H band; Presence of epoxy peaks (~915, 840 cm⁻¹) and aryl ether peak (~1245 cm⁻¹). |

| Proton Environment | ¹H NMR | Characteristic signals for aromatic, glycidyl, and cumyl protons at expected chemical shifts. |

| Carbon Skeleton | ¹³C NMR | Characteristic signals for aromatic, glycidyl, and cumyl carbons. |

| Epoxy Content | EEW Titration | Experimental EEW close to the theoretical value of ~268 g/eq. |

Part 3: Safety, Handling, and Applications

Safety and Handling Precautions

Like many reactive epoxides and ethers, this compound requires careful handling.[15]

-

Health Hazards: May cause skin and eye irritation. It is considered a potential skin sensitizer, and repeated contact may lead to allergic dermatitis.[16][17] Inhalation of vapors should be avoided.[15]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]

-

Storage: Store in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents.[18] Ethers can potentially form explosive peroxides over time if exposed to air and light, though this is less of a concern for high-boiling-point aromatic ethers compared to simple aliphatic ethers.[19]

Primary Applications in Research and Development

The primary utility of this compound is in the formulation of high-performance epoxy systems.

-

Reactive Diluent: Its main function is to reduce the viscosity of thick epoxy resins (like those based on Bisphenol A or F), making them easier to process for applications like coatings, adhesives, and composites.[2][3]

-

Performance Modifier: The bulky cumylphenyl group can enhance the thermal stability, chemical resistance, and hydrophobicity of the cured epoxy network.

-

Monomer for Novel Polymers: In a research context, it can be used as a monomer for the synthesis of specialty polymers and copolymers with unique properties for applications in electronics or advanced composites.

References

-

Wikipedia. (n.d.). Epoxy value. Retrieved from [Link]

-

Pramanik, M., Mendon, S., & Rawlins, J. W. (2012). Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxides via Near Infrared Spectroscopy. Polymer Testing, 31(5), 716-721. Available from [Link]

-

Hiranuma Corporation. (2019). Epoxy equivalent determination of epoxy resins. Retrieved from [Link]

-

University of Southern Mississippi. (2012). Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxides via Near Infrared Spectroscopy. The Aquila Digital Community. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (A) furfuryl glycidyl ether (FGE), (B) 13C NMR spectrum of FGE, and (C) self‐healing resin with MWCNTBm. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of diglycidyl ethers, bis(cyclic carbonate)s and non-isocyanate polyurethanes synthesized using two types of epichlorohydrin-ECH and EPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) Diglycidyl ether of bisphenol-A (DGEBA) (b).... Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Electronic supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

NIST. (n.d.). p-Cresyl glycidyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl glycidyl ether. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0188 - PHENYL GLYCIDYL ETHER. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 1 H NMR spectra for the poly(allyl glycidyl ether).... Retrieved from [Link]

-

Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple model reaction where phenyl glycidyl ether (PGE) and.... Retrieved from [Link]

-

MDPI. (n.d.). Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). Retrieved from [Link]

-

Cranfield University. (n.d.). A preliminary investigation of the reaction between phenyl glycidyl ether (2.3 epoxy propyl, phenyl ether) and phenyl isocyanate. Retrieved from [Link]

- Google Patents. (n.d.). CN103739571A - Synthesis method of phenyl glycidyl ether.

-

NCBI. (n.d.). Phenyl glycidyl ether. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]

- Google Patents. (n.d.). CN104592167B - Method for preparing phenyl glycidyl ether.

-

PubChem. (n.d.). p-Isopropenylphenyl glycidyl ether. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of glycidyl phenyl ether with phenyl methacrylate in the presence of DMAP. Retrieved from [Link]

-

NIST. (n.d.). p-Cresyl glycidyl ether. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]

- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 3. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Glycidyl phenyl ether(122-60-1) 13C NMR [m.chemicalbook.com]

- 8. Allyl glycidyl ether(106-92-3) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Epoxy value - Wikipedia [en.wikipedia.org]

- 11. metrohm.com [metrohm.com]

- 12. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]

- 13. hiranuma.com [hiranuma.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. biosynth.com [biosynth.com]

- 18. ICSC 0188 - PHENYL GLYCIDYL ETHER [inchem.org]

- 19. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to p-Cumylphenyl Glycidyl Ether: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of p-Cumylphenyl Glycidyl Ether (p-CPGE), a significant monomer used primarily as a reactive diluent in epoxy resin systems. Designed for researchers, chemists, and professionals in material science and drug development, this document delves into the core chemical properties, molecular structure, synthesis, and functional applications of p-CPGE, grounding its claims in established scientific principles and authoritative data.

Introduction and Chemical Identity

This compound is an aromatic monofunctional glycidyl ether. Its molecular architecture, featuring a bulky, hydrophobic cumylphenyl group combined with a reactive epoxy (oxirane) ring, imparts a unique set of properties that are highly valuable in the formulation of advanced polymer systems. Unlike volatile organic solvents, p-CPGE acts as a reactive diluent, integrating into the polymer backbone during the curing process. This covalent bonding mitigates issues related to leaching and long-term material degradation, making it a preferred choice for modifying high-performance epoxy resins.[1][2]

Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), thereby improving handling, processing, and wetting characteristics without significantly compromising the cured polymer's mechanical or thermal properties.[3][4]

Chemical Identifiers and Nomenclature

To ensure clarity and precision, the fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(((4-(2-phenylpropan-2-yl)phenoxy)methyl)oxirane | N/A |

| Alternate Names | ((4-(1-Methyl-1-phenylethyl)phenoxy)methyl)oxirane; p-CPGE | [5] |

| CAS Number | 71042-95-6 | [5] |

| Chemical Formula | C₁₈H₂₀O₂ | [6] |

| Molecular Weight | 268.36 g/mol | [6] |

Molecular Structure and Chemical Properties

The structure of p-CPGE is central to its function. It consists of a glycidyl ether moiety linked to a phenol substituted at the para position with a cumyl group (1-methyl-1-phenylethyl).

Caption: Chemical structure of this compound (p-CPGE).

Physicochemical Properties

Specific quantitative data for p-CPGE is not as widely published as for simpler glycidyl ethers. However, based on its structure and data from analogous compounds, the following properties can be described.

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow liquid | Based on typical glycidyl ethers[7][8] |

| Boiling Point | Data unavailable | Expected to be high (>250°C) due to high molecular weight |

| Melting Point | Data unavailable | N/A (Liquid at room temperature) |

| Vapor Pressure | Data unavailable | Expected to be very low, beneficial for reducing VOCs[9] |

| Solubility | Insoluble in water; Soluble in organic solvents (acetone, toluene) | [9] |

| Reactivity | Reacts with strong oxidizing agents, acids, bases, and amines | [5][6][8] |

Spectroscopic Characterization

While a specific spectrum for p-CPGE is not publicly available, its structure allows for predictable spectroscopic features based on well-established principles.[10]

-

¹H NMR: Protons on the oxirane ring are expected to appear in the 2.5-3.5 ppm range.[10] The methylene protons adjacent to the ether oxygen (-O-CH₂ -epoxide) would resonate around 3.4-4.5 ppm. Aromatic protons will appear in the 6.8-7.5 ppm region, and the methyl protons of the cumyl group will produce a singlet further upfield.

-

¹³C NMR: Carbons of the epoxide ring typically appear at 40-60 ppm, while the carbon adjacent to the ether oxygen is found at 50-80 ppm.[10] Aromatic and alkyl carbons will appear in their characteristic regions.

-

Infrared (IR) Spectroscopy: A strong, characteristic C-O-C stretching vibration for the ether linkage is expected between 1000 and 1300 cm⁻¹.[10] Asymmetric stretching of the oxirane ring appears around 915-810 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of hydrolyzed species.

Synthesis of this compound

The synthesis of p-CPGE follows a standard procedure for producing glycidyl ethers: the reaction of a phenol with epichlorohydrin under basic conditions.[11][12][13] This process involves an initial nucleophilic addition to form a chlorohydrin intermediate, followed by an intramolecular Williamson ether synthesis (dehydrochlorination) to form the epoxide ring.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. Causality: The use of excess epichlorohydrin minimizes the formation of higher molecular weight byproducts where the phenol reacts with the newly formed glycidyl ether. The base acts first as a catalyst for the initial ring-opening and then as a reagent for the dehydrochlorination step.[14]

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge Reactants: Add p-cumylphenol (1 mole) and epichlorohydrin (1.2 moles, slight excess) to the flask.

-

Initiate Reaction: Begin stirring and heat the mixture to 60-70°C.

-

Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (1.1 moles) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic; maintain the temperature below 80°C.

-

Reaction Completion: After the addition is complete, continue stirring at 70°C for an additional 2-3 hours to ensure complete formation of the chlorohydrin and subsequent cyclization.

-

Workup - Phase Separation: Cool the mixture to room temperature. Add toluene (200 mL) to dissolve the organic phase. Transfer the mixture to a separatory funnel and wash with water (3 x 100 mL) to remove sodium chloride and excess sodium hydroxide.

-

Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Role as a Reactive Diluent in Epoxy Systems

The primary industrial application of p-CPGE is as a reactive diluent for epoxy resin systems.[15] High-viscosity epoxy resins are difficult to handle, especially in applications requiring good impregnation or thin film coatings. Reactive diluents are incorporated to address this challenge.

Mechanism of Action:

-

Viscosity Reduction: The relatively low molecular weight and bulky, non-polar cumylphenyl group of p-CPGE disrupt the intermolecular forces (e.g., hydrogen bonding between residual hydroxyl groups) of the base epoxy resin, leading to a significant reduction in viscosity.[2]

-

Covalent Integration: During the curing stage, the epoxide ring of p-CPGE reacts with the curing agent (hardener), typically an amine or anhydride, in the same manner as the epoxide groups on the main resin backbone.[16] This incorporates the diluent molecule directly into the cross-linked polymer network.

-

Property Modification: The incorporation of the bulky, hydrophobic cumylphenyl group can enhance certain properties, such as chemical resistance and flexibility, while potentially lowering the glass transition temperature (Tg) due to the reduction in crosslink density from its monofunctional nature.[4]

Caption: Workflow of p-CPGE as a reactive diluent in an epoxy system.

Safety and Toxicology

As a member of the glycidyl ether family, p-CPGE must be handled with appropriate care. While specific toxicological data for p-CPGE is limited, the known hazards of analogous compounds, such as Phenyl Glycidyl Ether (PGE), provide a basis for safe handling protocols.

-

Reactivity Hazards: The substance can polymerize under the influence of acids, bases, and amines and may react violently with strong oxidizing agents.[8] It can also form explosive peroxides upon prolonged exposure to air and light.[8]

-

Health Hazards: Based on data for PGE, p-CPGE should be considered a potential skin and eye irritant.[17] Repeated or prolonged contact may cause skin sensitization (allergic contact dermatitis).[8] Due to the epoxide group, it is prudent to treat it as a suspected mutagen and potential carcinogen, though specific data for the cumylphenyl variant is lacking.[15][17] Inhalation of vapors or aerosols may cause respiratory irritation.[17]

-

Handling Recommendations: Use only in well-ventilated areas. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17] Avoid inhalation of vapors. Store in a cool, dark, tightly sealed container away from incompatible materials.[8]

Conclusion

This compound is a specialized reactive diluent that offers significant advantages in the formulation of epoxy systems. Its chemical structure provides an effective means of reducing viscosity for improved processability while ensuring the diluent becomes a permanent, non-leaching part of the final cured polymer. The bulky, hydrophobic nature of the cumylphenyl group contributes to the modification of the final material properties. As with all reactive chemical species, particularly those containing an epoxide functional group, adherence to strict safety protocols is mandatory to mitigate potential health and reactivity hazards. Further research into its specific toxicological profile and its precise effects on the thermomechanical properties of various epoxy networks would be beneficial for expanding its application in advanced materials.

References

-

Phenyl Glycidyl Ether - IGS. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenyl glycidyl ether - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Epichlorohydrin coupling reactions with wood - Forest Products Laboratory. (n.d.). Retrieved January 21, 2026, from [Link]

-

Electronic supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenyl glycidyl ether | CAS 122-60-1 - Connect Chemicals. (n.d.). Retrieved January 21, 2026, from [Link]

- CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents. (n.d.).

-

Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). Retrieved January 21, 2026, from [Link]

- US4284573A - Preparation of glycidyl ethers - Google Patents. (n.d.).

-

Phenyl glycidyl ether - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

ICSC 0188 - PHENYL GLYCIDYL ETHER - INCHEM. (n.d.). Retrieved January 21, 2026, from [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024-03-19). Retrieved January 21, 2026, from [Link]

-

Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR. (n.d.). Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheet - Glycidyl phenyl ether, 99% - Cole-Parmer. (n.d.). Retrieved January 21, 2026, from [Link]

-

A simple model reaction where phenyl glycidyl ether (PGE) and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

POLYMERIC GLYCIDYL ETHERS REACTIVE DILUENTS - European Patent Office - EP 2435494 B1. (2014-04-23). Retrieved January 21, 2026, from [Link]

-

9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- - Substance Details - EPA. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mechanism of model phenyl glycidyl ether/dicyandiamide reaction - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

p-Cresyl glycidyl ether - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

"Epoxy Resins". In: Encyclopedia of Polymer Science and Technology - Wiley Online Library. (n.d.). Retrieved January 21, 2026, from [Link]

-

Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker - Semantic Scholar. (2023-09-22). Retrieved January 21, 2026, from [Link]

-

Reactive Diluents | By Chemistry | ABG AM. (n.d.). Retrieved January 21, 2026, from [Link]

-

Copolymerization with Glycidyl Ethers, In-Situ NMR Kinetics, and Photocrosslink - Wiley Online Library. (2022-11-01). Retrieved January 21, 2026, from [Link]

-

p-Cresyl glycidyl ether - NIST Chemistry WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Boc-D-Ala-OH [7764-95-6] - Aapptec Peptides. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Phenyl glycidyl ether | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]

- 7. 122601 /mcn [igsvtu.lanuk.nrw.de]

- 8. ICSC 0188 - PHENYL GLYCIDYL ETHER [inchem.org]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 12. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]

- 13. odr.chalmers.se [odr.chalmers.se]

- 14. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 15. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. fishersci.es [fishersci.es]

A Comprehensive Technical Guide to the Thermal Analysis of p-Cumylphenyl Glycidyl Ether

Foreword: Understanding Thermal Behavior for Advanced Material Development

In the realm of high-performance polymers and advanced materials, a thorough understanding of the thermal properties of constituent monomers is not merely academic—it is a cornerstone of predictable processing, material stability, and end-product reliability. p-Cumylphenyl glycidyl ether (p-CPGE), a reactive diluent and building block for epoxy resins, is no exception. Its thermal behavior, from volatilization to decomposition, dictates its performance in formulations and the ultimate characteristics of the cured material.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a robust framework for the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Moving beyond rote procedural descriptions, this document elucidates the causality behind experimental choices and offers insights into the interpretation of the resulting data, empowering you to generate reliable and meaningful results in your own laboratories.

The Significance of Thermal Analysis for this compound

This compound is an aromatic glycidyl ether characterized by a bulky p-cumyl group. This structure imparts specific properties to epoxy formulations, such as reduced viscosity and enhanced thermal stability. The primary goals of its thermal analysis are:

-

Purity and Volatility Assessment: Determining the temperature at which the material begins to volatilize is crucial for understanding its processing window and for quality control.

-

Thermal Stability and Decomposition Profile: Identifying the onset and progression of thermal decomposition is critical for defining the upper service temperature limit of materials incorporating p-CPGE.

-

Curing Characteristics (DSC): When combined with a curing agent, DSC can elucidate the kinetics of the curing reaction, including the heat of reaction and the glass transition temperature (Tg) of the resulting thermoset.

Thermogravimetric Analysis (TGA): Probing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For p-CPGE, TGA is primarily used to determine its boiling point and decomposition temperature.

TGA Experimental Protocol

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358 and is tailored for a liquid sample like p-CPGE.[1][2][3]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Ensure the p-CPGE sample is homogeneous and representative of the batch.

-

Accurately weigh 5-10 mg of the liquid sample into a clean, tared TGA crucible (e.g., alumina or platinum).

Instrument Setup:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Equilibrate the sample at a starting temperature well below the expected boiling point (e.g., 30°C).

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature of approximately 600°C. A higher final temperature may be necessary to ensure complete decomposition.

-

A linear heating rate of 10°C/min is a standard starting point. This rate offers a good balance between resolution and experimental time.[4][5]

-

Continuously record the sample mass as a function of temperature.

TGA Workflow Diagram

Caption: Workflow for TGA analysis of this compound.

Interpretation of TGA Data

The resulting TGA thermogram will plot percent weight loss versus temperature. For a pure, non-polymeric sample of p-CPGE, two main weight loss events are anticipated:

-

Volatilization: The first significant weight loss will correspond to the boiling of the compound. The onset temperature of this event can be taken as an approximation of the boiling point under the experimental conditions.

-

Decomposition: Following volatilization, any remaining material (if the heating rate is sufficiently high to cause some decomposition before complete evaporation) or, in the case of a cured sample, the primary weight loss will be due to thermal decomposition. The thermal decomposition of aromatic glycidyl ethers proceeds through complex mechanisms, including cleavage of the ether bond and rearrangements of the aromatic structure.[6]

Expected Thermal Events for p-CPGE and Analogs:

| Property | Phenyl Glycidyl Ether (PGE) | p-tert-Butylphenyl Glycidyl Ether | This compound (Predicted) |

| Molecular Weight | 150.17 g/mol [7] | 206.28 g/mol [8] | 268.36 g/mol [9] |

| Boiling Point | 245-247°C[10] | 165-170°C at 14 mmHg[8] | > 250°C (Predicted to be higher than PGE due to increased molecular weight) |

| Decomposition Onset | > 250°C | > 250°C | > 280°C (The bulky cumyl group may offer slightly higher thermal stability) |

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for identifying the glass transition temperature (Tg), melting point, and the heat of reaction (enthalpy) of curing.

DSC Experimental Protocol

This protocol is based on the principles of ASTM D3418 and ISO 11357.[11][12]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid p-CPGE sample into a hermetically sealed aluminum DSC pan. Sealing is crucial to prevent mass loss due to volatilization during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

Thermal Program (for uncured liquid):

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its boiling point (e.g., 300°C).

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan at the same rate. The second scan is important for observing the glass transition temperature, as it erases any prior thermal history of the sample.[13]

Thermal Program (for a cured sample):

-

If analyzing a cured formulation of p-CPGE, the thermal program will be similar, but the focus will be on identifying the glass transition temperature (Tg) of the thermoset.

DSC Workflow Diagram

Caption: Workflow for DSC analysis of this compound.

Interpretation of DSC Data

The DSC thermogram plots heat flow versus temperature. Key features to analyze include:

-

Glass Transition (Tg): This appears as a step-like change in the baseline of the thermogram.[14] For an uncured monomer, the Tg will be very low. For a cured p-CPGE formulation, the Tg is a critical indicator of the material's transition from a rigid, glassy state to a softer, rubbery state and is a measure of the extent of cure.[15]

-

Curing Exotherm: If p-CPGE is analyzed with a curing agent, a broad exothermic peak will be observed, representing the heat released during the cross-linking reaction. The area under this peak corresponds to the total heat of cure.[14]

-

Melting and Crystallization: For a non-polymeric material like p-CPGE, a melting endotherm might be observed if the starting temperature is below its freezing point. Phenyl glycidyl ether, a similar compound, has a melting point of 3.5°C.[10]

Expected Thermal Transitions for Cured Aromatic Glycidyl Ethers:

| Property | Cured Bisphenol A Diglycidyl Ether (DGEBA) | Cured Naphthalene-based Glycidyl Ether | Cured p-CPGE Formulation (Predicted) |

| Glass Transition (Tg) | Typically 100-180°C, depending on the curing agent. | Can exceed 340°C due to the rigid naphthalene structure.[16] | 120-200°C (The bulky cumyl group will likely increase the Tg compared to standard DGEBA systems). |

Conclusion: A Synergistic Approach to Thermal Characterization

Thermogravimetric Analysis and Differential Scanning Calorimetry are complementary techniques that, when used together, provide a comprehensive understanding of the thermal properties of this compound. TGA reveals its volatility and ultimate thermal stability, while DSC provides insights into its phase transitions and, crucially for its application, its curing behavior.

By following the detailed protocols and interpretative guidance provided in this guide, researchers and developers can confidently characterize p-CPGE and its formulations. This knowledge is paramount for optimizing curing processes, establishing safe operating temperatures, and ultimately, for designing advanced materials with superior performance and reliability. The principles and methodologies outlined herein serve as a robust foundation for the rigorous thermal analysis essential in modern materials science.

References

-

ACS Publications. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. p-tert-Butylphenyl glycidyl ether. National Center for Biotechnology Information. [Link]

-

Grassie, N., Guy, M. I., & Tennent, N. H. (1985). The Mechanism of Thermal Degradation of Bisphenol-A Diglycidyl Ether. Polymer Degradation and Stability. [Link]

-

PubMed. (2007). Thermal decomposition of glycidyl azide polymer studied by synchrotron photoionization mass spectrometry. The Journal of Physical Chemistry B. [Link]

-

GracoRoberts. Resin Formulators Differential Scanning Calorimetry (DSC) Testing Per ASTM D3418. [Link]

-

Safety Data Sheet. (2021). Product and company identification. [Link]

-

3M. (2015). Safety Data Sheet. [Link]

-

MDPI. (2024). Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite. [Link]

-

Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

ResearchGate. (2011). ASTM E2550-11 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

-

ASTM International. (2003). ASTM E1131-03: Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]

-

ResearchGate. A simple model reaction where phenyl glycidyl ether (PGE) and.... [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

ResearchGate. (2024). Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite. [Link]

-

Coventry University. (2022). Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion. [Link]

-

ResearchGate. (2022). Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion | Request PDF. [Link]

-

SciSpace. (2022). Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion. [Link]

-

ResearchGate. DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems | Request PDF. [Link]

-

OSTI.GOV. (1986). Epoxy resin cure. [Phenyl glycidyl ether] (Technical Report). [Link]

-

ResearchGate. Characterization of Epoxy Resins Using DSC. [Link]

-

Connect Chemicals. Phenyl glycidyl ether | CAS 122-60-1. [Link]

-

ASTM International. (2009). ASTM D4142-89(2009): Standard Guide for Testing Epoxy Resins. [Link]

-

CDC - NIOSH. NIOSH Pocket Guide to Chemical Hazards - Phenyl glycidyl ether. [Link]

-

National Center for Biotechnology Information. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. [Link]

-

YouTube. (2025). How Is DSC Used To Study Epoxy Resins?. Chemistry For Everyone. [Link]

-

Wikipedia. Phenyl glycidyl ether. [Link]

-

NETZSCH Analyzing & Testing. (2024). TM-DSC – The Method of Choice for Determination of the Glass Transition and Post-Curing of Epoxy Resins. [Link]

-

ResearchGate. (2020). Synthesis and Thermal Decomposition Kinetics of Epoxy Poly Glycidyl Nitrate as an Energetic Binder. [Link]

-

ResearchGate. Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS | Request PDF. [Link]

-

ResearchGate. (2008). Thermal decomposition characteristics of poly(ether imide) by TG/MS. [Link]

-

ResearchGate. Study of the degradation of a thermoset system using TGA and modulated TGA | Request PDF. [Link]

-

ResearchGate. (2001). Glass transition of an epoxy resin. A wideband dielectric investigation. [Link]

Sources

- 1. infinitalab.com [infinitalab.com]

- 2. cmclaboratories.com [cmclaboratories.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenyl glycidyl ether [cdc.gov]

- 8. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]

- 10. Glycidyl phenyl ether CAS#: 122-60-1 [m.chemicalbook.com]

- 11. Resin Formulators Differential Scanning Calorimetry (DSC) Testing Per ASTM D3418 (Includes First and Second Scan) | GracoRoberts [gracoroberts.com]

- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

Introduction: Situating CAS 61578-04-9 in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Purity Analysis of 2-((4-(2-Phenylpropan-2-yl)phenoxy)methyl)oxirane (CAS 61578-04-9)

The compound identified by CAS Registry Number 61578-04-9 is 2-((4-(2-Phenylpropan-2-yl)phenoxy)methyl)oxirane, a molecule belonging to the glycidyl ether class[1][2][3]. This structural motif, characterized by a terminal epoxide (oxirane) ring linked to an aromatic core via an ether bond, imparts significant reactivity, making it a valuable intermediate in organic synthesis and a key component in materials science. Glycidyl ethers are widely used as reactive diluents and modifiers in epoxy resin formulations, enhancing properties such as viscosity, flexibility, and adhesion.

The specific structure of CAS 61578-04-9, featuring a bulky 4-(2-phenylpropan-2-yl)phenol (also known as 4-cumylphenol) group, suggests its utility in applications requiring high thermal stability and specific solubility characteristics. Understanding its synthesis and establishing a robust analytical framework for purity assessment are critical for ensuring reproducibility in research and quality control in manufacturing. This guide provides a detailed examination of a scientifically grounded synthetic pathway and a multi-faceted, self-validating approach to its purity analysis.

Part 1: The Core Synthesis Pathway

The synthesis of 2-((4-(2-Phenylpropan-2-yl)phenoxy)methyl)oxirane is most effectively achieved via a modified Williamson ether synthesis. This classic transformation is adapted to create the glycidyl ether from a phenol and epichlorohydrin, proceeding through a two-stage, one-pot reaction.

Causality and Mechanistic Underpinnings

The reaction hinges on two key mechanistic steps:

-

Phenoxide Formation: The acidic proton of the 4-(2-phenylpropan-2-yl)phenol is abstracted by a base (e.g., sodium hydroxide) to form a highly nucleophilic sodium phenoxide intermediate. This step is crucial as the neutral phenol is not sufficiently nucleophilic to initiate the reaction.

-

Nucleophilic Substitution and Ring Closure: The generated phenoxide attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion. The resulting alkoxide intermediate is then positioned to undergo an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine, displacing it and forming the thermodynamically stable three-membered oxirane ring. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is often employed in biphasic systems to facilitate the transport of the aqueous phenoxide into the organic phase where epichlorohydrin resides, thereby accelerating the reaction rate.

Figure 1: Reaction scheme for the synthesis of 2-((4-(2-Phenylpropan-2-yl)phenoxy)methyl)oxirane.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

4-(2-Phenylpropan-2-yl)phenol

-

Epichlorohydrin (excess, acts as reactant and solvent)[4]

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (Phase-Transfer Catalyst, optional)

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: Charge the round-bottom flask with 4-(2-phenylpropan-2-yl)phenol and a 5-fold molar excess of epichlorohydrin. Begin stirring to dissolve the phenol.

-

Initiation: Gently heat the mixture to 60-70 °C.

-

Base Addition: Slowly add the 50% sodium hydroxide solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 90 °C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 80-90 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC (observing the disappearance of the phenol starting material).

-

Work-up - Phase Separation: Cool the mixture to room temperature. Add water to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Washing: Remove the lower aqueous layer. Wash the organic layer (epichlorohydrin and product) sequentially with 10% NaOH solution to remove any unreacted phenol, followed by water until the aqueous layer is neutral (pH ~7).

-

Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield the final product as a clear, viscous liquid.

Part 2: A Framework for Purity Analysis

A robust purity assessment is not a single measurement but a self-validating system of orthogonal analytical techniques. This ensures that the material's identity is confirmed, its purity is quantified, and potential process-related impurities are identified and controlled.

Figure 2: A logical workflow for the comprehensive analysis of CAS 61578-04-9.

Technique 1: Titrimetric Analysis for Oxirane Content

The most direct measure of the functional purity of a glycidyl ether is the determination of its oxirane content, often expressed as the "oxirane value" or "epoxy equivalent weight" (EEW). This is a classic and reliable titrimetric method.[5][6][7]

Principle: The method involves the ring-opening of the oxirane by a hydrohalic acid (like HBr or HCl) in a non-aqueous solvent. The consumption of the acid is directly proportional to the amount of epoxide present. The endpoint is determined either colorimetrically with an indicator or potentiometrically.

Abbreviated Protocol (ASTM D1652):

-

Dissolve a precisely weighed sample in a suitable solvent (e.g., chlorobenzene).

-

Add a standardized solution of hydrogen bromide (HBr) in glacial acetic acid.

-

Allow the reaction to proceed for the specified time at room temperature.

-

Add a crystal violet indicator solution.

-

Back-titrate the excess HBr with a standardized solution of sodium acetate in acetic acid until the color changes from greenish-blue to blue.

-

Calculate the EEW based on the sample weight and the amount of HBr consumed.

| Parameter | Theoretical Value | Interpretation of Results |

| Molecular Weight | 268.35 g/mol [1] | --- |

| EEW | 268.35 g/eq | A measured EEW higher than theoretical indicates the presence of non-epoxy impurities. |

| Oxirane Value | 5.96% | A measured value lower than theoretical indicates lower purity. |

Technique 2: Chromatographic Purity and Impurity Profiling

Chromatography separates the target compound from unreacted starting materials, byproducts, and degradation products, providing a precise quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the premier technique for this analysis. A C18 column provides excellent separation for moderately nonpolar molecules like this glycidyl ether.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds[8]. |

| Mobile Phase | Acetonitrile / Water Gradient | A gradient elution (e.g., starting at 60:40 and increasing to 95:5 Acetonitrile) will effectively elute the main peak while separating it from more polar (e.g., hydrolyzed diol) and less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 225 nm and 275 nm | The phenyl groups provide strong chromophores for sensitive detection. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Expected Elution Order:

-

Hydrolysis byproduct (diol): Most polar, elutes first.

-

4-(2-Phenylpropan-2-yl)phenol: Unreacted starting material.

-

Product (CAS 61578-04-9): Main peak.

-

Dimeric byproducts: Less polar, elute last.

Gas Chromatography (GC): GC is suitable for quantifying highly volatile impurities.

-

Application: Primarily for determining residual epichlorohydrin.

-

Method: Headspace GC-FID is the standard method for this type of trace analysis[9].

Technique 3: Spectroscopic Structural Confirmation

Spectroscopy provides unambiguous confirmation of the chemical structure.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for:

-

Aromatic protons from the phenol and phenyl rings.

-

Singlet for the two methyl groups of the cumyl moiety.

-

A complex multiplet system for the three protons of the oxirane ring and the two protons of the adjacent -CH₂- group, typically in the 2.5-4.5 ppm range.

-

-

¹³C NMR: The carbon spectrum will confirm the total number of unique carbons (18) and show characteristic shifts for the oxirane ring carbons (typically ~45 ppm and ~50 ppm).

-

FT-IR: The infrared spectrum serves as a rapid identity check. Key features include:

-

Absence of a broad O-H stretch around 3300-3500 cm⁻¹, confirming consumption of the phenol.

-

Presence of C-O-C ether stretching around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

Presence of a characteristic oxirane ring vibration (C-O stretch) around 915 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will confirm the molecular weight by showing a molecular ion peak (M⁺) at m/z = 268, along with a predictable fragmentation pattern corresponding to the loss of the glycidyl moiety and cleavage of the cumyl group.

By integrating the quantitative data from titrimetry and chromatography with the qualitative structural confirmation from spectroscopy, a complete and trustworthy profile of 2-((4-(2-Phenylpropan-2-yl)phenoxy)methyl)oxirane can be established, meeting the rigorous standards required by scientific and industrial professionals.

References

-

CAS No. 61578-04-9, 2-((4-(2-Phenylpropan-2-yl)phenoxy)methyl)oxirane. 001CHEMICAL. Available at: [Link]

-

Swern, D., Findley, T. W., Billen, G. N., & Scanlan, J. T. Determination of Oxirane Oxygen. Analytical Chemistry. Available at: [Link]

-

Determination of Oxirane Oxygen. Scribd. Available at: [Link]

-

Cas 61578-04-9,[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-oxiran. LookChem. Available at: [Link]

-

2-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}oxirane | CAS 61578-04-9. ChemSrc. Available at: [Link]

-

Szymanowski, J., Voelkel, A., & Beger, J. (1995). Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. Journal of Chromatographic Science. Available at: [Link]

-

Oxiran Value Analysis. EUROLAB. Available at: [Link]

-

Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]

-

Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]-. NIST WebBook. Available at: [Link]

-

Separation of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]-. Cheméo. Available at: [Link]

-

The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated. SciSpace. Available at: [Link]

-

Instructions for Reporting for the 2006 Partial Updating of the TSCA Chemical Inventory Database. EPA. Available at: [Link]

-

phenyl glycidyl ether | CAS#:122-60-1. Chemsrc. Available at: [Link]

-

Federal Register / Vol. 56, No. 160 / Monday, August 19, 1991 / Notices. Regulations.gov. Available at: [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. lookchem.com [lookchem.com]

- 3. 61578-04-9(2-{4-(1-Methyl-1-phenylethyl)phenoxymethyl}oxirane) | Kuujia.com [kuujia.com]

- 4. phenyl glycidyl ether | CAS#:122-60-1 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. laboratuar.com [laboratuar.com]

- 8. scispace.com [scispace.com]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

An In-depth Technical Guide to the Solubility and Reactivity of p-Cumylphenyl Glycidyl Ether

This guide provides a comprehensive technical overview of the solubility and reactivity of p-Cumylphenyl glycidyl ether (CPGE), a significant monomer used primarily as a reactive diluent in epoxy resin formulations. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for characterization.

Introduction to this compound (CPGE)

This compound, with the chemical formula C₁₈H₂₀O₂, is an aromatic glycidyl ether.[1] Its molecular structure is characterized by a bulky p-cumylphenyl group attached to a glycidyl ether moiety. This structure imparts a unique combination of properties, including high refractive index, low volatility, and excellent thermal stability, making it a valuable component in advanced epoxy systems.

The key to CPGE's utility lies in its dual chemical nature: the large, hydrophobic p-cumylphenyl group influences its physical properties and solubility, while the terminal epoxide ring is a highly reactive functional group that governs its chemical behavior and application in polymerization and cross-linking reactions.[2][3]

Caption: Chemical structure of this compound (CPGE).

Solubility Profile

Predicted Solubility of CPGE

The large, nonpolar p-cumylphenyl group is the dominant structural feature of CPGE, suggesting that its solubility will be primarily in organic solvents of low to medium polarity. The ether and epoxide functionalities contribute some polarity but are insufficient to render the molecule water-soluble.

PGE is reported to be insoluble or only slightly soluble in water (0.24 g/100 mL at 20°C) but is soluble in ether and benzene, and miscible with acetone and toluene.[4][5][6][7][8] Given the significantly larger hydrophobic moiety in CPGE, its water solubility is expected to be even lower than that of PGE.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility of CPGE | Rationale | Experimental Result (for user completion) |

| Polar Protic | Water | Insoluble | Large hydrophobic p-cumylphenyl group dominates the molecule. | |

| Ethanol | Sparingly Soluble to Soluble | The alkyl chain of ethanol can interact with the nonpolar part of CPGE, while the hydroxyl group can interact with the ether and epoxide oxygens. | ||

| Polar Aprotic | Acetone | Soluble | Good solvent for many organic compounds, capable of dissolving both polar and nonpolar substances.[8] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent. | ||

| Nonpolar Aromatic | Toluene | Soluble | "Like dissolves like"; the aromatic rings in both CPGE and toluene favor miscibility.[8] | |

| Benzene | Soluble | Similar to toluene, the aromatic nature promotes solubility.[4][5][6] | ||

| Nonpolar Aliphatic | Hexane | Sparingly Soluble | The large aromatic structure of CPGE may limit its solubility in purely aliphatic solvents. | |

| Ethers | Diethyl Ether | Soluble | The ether linkage in both the solvent and solute promotes miscibility.[4][5][6] |

Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile for CPGE, a systematic experimental approach is necessary. The following protocol provides a robust method for determining the solubility of CPGE in a range of solvents.

Caption: Experimental workflow for determining the solubility of CPGE.

Step-by-Step Methodology:

-

Preparation:

-

Select a range of analytical grade solvents (as suggested in Table 1).

-

Allow all solvents and the CPGE sample to equilibrate to the desired experimental temperature (e.g., 25°C).

-

Accurately weigh a known amount of CPGE (e.g., 100 mg) into several glass vials.

-

-

Qualitative Assessment (Rapid Method):

-

To one vial of CPGE, add the selected solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vigorously mix the vial using a vortex mixer or sonicator until the CPGE dissolves or it is clear that it will not dissolve further.[9]

-

Record the volume of solvent required to fully dissolve the CPGE. This provides a rapid, semi-quantitative measure of solubility.

-

-

Quantitative Determination (Equilibrium Method):

-

For a more precise measurement, add a known excess of CPGE to a known volume of the solvent in a sealed container.

-

Stir the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved CPGE to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution). It is crucial not to disturb the undissolved solid. Centrifugation can be used to aid separation.

-

Quantify the concentration of CPGE in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculate the solubility in units such as mg/mL or g/100 mL.

-

Reactivity Profile

The reactivity of CPGE is dominated by the strained, three-membered epoxide ring. This ring is susceptible to opening by a wide range of nucleophiles and electrophiles. Additionally, as an ether, CPGE can react with strong oxidizing agents.[1]

General Reactivity

-

With Strong Oxidizing Agents: Ethers, including CPGE, may react violently with strong oxidizing agents.[1][4] Thioethers can be oxidized to sulfoxides or sulfones, which significantly increases their polarity.[10]

-

Polymerization: Under the influence of acids, bases, and amines, the epoxide ring can open and react with other CPGE molecules, leading to polymerization.[3]

Epoxide Ring-Opening Reactions

The core of CPGE's reactivity lies in the ring-opening of the epoxide. This can be catalyzed by either acids or bases, and the regioselectivity of the nucleophilic attack is dependent on the reaction conditions.[8]

Caption: Acid- and base-catalyzed epoxide ring-opening mechanisms.

Acid-Catalyzed Ring-Opening:

In the presence of an acid, the epoxide oxygen is first protonated, creating a good leaving group.[11][12] This is followed by nucleophilic attack. The regioselectivity of this attack is a key consideration. For epoxides with primary and secondary carbons, the attack generally occurs at the less substituted carbon (Sₙ2-like). However, if one carbon is tertiary, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge, a characteristic of an Sₙ1-like mechanism.[13] In the case of CPGE reacting with a phenol under acidic conditions, the major product is the primary alcohol.[14]

Base-Catalyzed Ring-Opening:

Under basic or nucleophilic conditions, the ring-opening proceeds via a direct Sₙ2 mechanism.[11][13] The nucleophile attacks one of the epoxide carbons, simultaneously opening the ring and forming an alkoxide intermediate, which is subsequently protonated. Due to steric hindrance, the attack occurs at the less substituted carbon atom of the epoxide ring.[13] For the reaction of PGE with a phenol under basic conditions, this leads exclusively to the formation of a secondary alcohol.[14]

Reaction with Amines: A Model for Curing

The reaction of glycidyl ethers with amines is of paramount industrial importance, forming the basis of many epoxy resin curing systems.[15] The amine acts as a nucleophile, opening the epoxide ring to form a β-hydroxy amine.

A study on the reaction kinetics of PGE with 2,5-dimethyl-2,5-hexanediamine revealed that the primary amine hydrogens are significantly more reactive than the secondary amine hydrogens that are formed after the initial reaction.[16] The ratio of the reaction rates (k₁/k₂) was found to be as high as 60:1, which is a critical factor in understanding the progression of network formation during curing.[16] The reaction is also catalyzed by hydroxyl groups, which are generated as the reaction proceeds, leading to auto-acceleration.[16]

Experimental Protocol for Characterizing Reactivity with an Amine

This protocol outlines a method to monitor the reaction between CPGE and a model primary amine (e.g., aniline or benzylamine) to understand its curing-relevant reactivity.

Step-by-Step Methodology:

-

Reactant Preparation:

-

Accurately weigh stoichiometric amounts of CPGE and the chosen primary amine into a reaction vessel equipped with a magnetic stirrer and a temperature controller. A common stoichiometry for epoxy-amine reactions is a 1:1 ratio of epoxide groups to amine hydrogens.

-

The reaction can be run neat or in a suitable solvent (e.g., DMSO, as used in kinetic studies of PGE[16]).

-

-

Reaction Execution:

-

Heat the mixture to the desired reaction temperature (e.g., 50-100°C) with constant stirring.

-

At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for analysis. Quench the reaction in the aliquot if necessary by rapid cooling or dilution.

-

-

Monitoring Reaction Progress:

-

Several analytical techniques can be employed to monitor the disappearance of reactants and the appearance of products:

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow from the reaction and can be used to determine the overall cure kinetics.[17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the decrease in the intensity of the characteristic epoxide peak (around 915 cm⁻¹) and the N-H stretching bands of the primary amine, and the appearance of the O-H stretching band from the newly formed hydroxyl group.

-

High-Performance Liquid Chromatography (HPLC): Develop a method to separate and quantify the remaining CPGE and amine from the reaction products. This is particularly useful for determining residual primary amine content.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the epoxide protons and the appearance of new signals corresponding to the product. ¹³C NMR was used to monitor the reaction of PGE with a diamine.[16]

-

-

-

Data Analysis:

-

Plot the concentration of CPGE (or the conversion of the epoxide groups) as a function of time.

-

From this data, kinetic parameters such as the reaction rate constant can be determined, providing a quantitative measure of CPGE's reactivity.

-

Conclusion

This compound is a specialized monomer whose performance is dictated by a nuanced interplay between its solubility and reactivity. Its large hydrophobic character renders it soluble in a range of organic solvents but insoluble in water, a critical consideration for formulation. The reactivity, centered on the versatile epoxide ring, allows for controlled polymerization and cross-linking through acid- or base-catalyzed mechanisms, most notably with amine curing agents. By employing the systematic experimental protocols detailed in this guide, researchers and drug development professionals can precisely characterize CPGE, enabling its effective and reliable application in the development of advanced materials and formulations.

References

-

China Glycidyl Phenyl Ether Manufacturers Suppliers Factory. (n.d.). Glycidyl phenyl ether. [Link]

-

ChemBK. (2024-04-09). Phenyl Glycidyl Ether. [Link]

-

Connect Chemicals. (n.d.). Phenyl glycidyl ether | CAS 122-60-1. [Link]

-

The Royal Society of Chemistry. (2018). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. [Link]

-

Unknown Source. (n.d.). Phenyl glycidyl ether. [Link]

-

ResearchGate. (n.d.). A simple model reaction where phenyl glycidyl ether (PGE) and 2,4‐dimethylphenol (2,4‐DMP) are reacted in a 1:1 molar ratio. [Link]

-

Chemistry LibreTexts. (2024-03-24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

OpenStax. (2023-09-20). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

-

Wikipedia. (n.d.). Phenyl glycidyl ether. [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Master Organic Chemistry. (2015-02-10). Epoxide Ring Opening With Base. [Link]

-

DTIC. (1979-10-15). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. [Link]

-

Journal of the American Chemical Society. (2016-07-02). Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. [Link]

-